molecular formula C13H16N2O4S2 B2627860 Methyl (4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)carbamate CAS No. 2034456-16-9

Methyl (4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)carbamate

Cat. No.: B2627860
CAS No.: 2034456-16-9
M. Wt: 328.4
InChI Key: CNNGFUXMCPJNFL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name This compound derives from the hierarchical prioritization of functional groups and substituents. The parent bicyclic system, 2-thia-5-azabicyclo[2.2.1]heptane , consists of a seven-membered ring with sulfur at position 2 and nitrogen at position 5. The suffix -sulfonyl denotes the substitution of the nitrogen atom with a sulfonyl group (-SO₂-), which connects to a para-substituted phenyl ring. The carbamate group (methyl carbamate) is appended to the phenyl ring via an oxygen atom, following IUPAC rules for ester prioritization.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₅N₂O₅S₂ was deduced by summing contributions from:

  • Bicyclic core : C₅H₉NS
  • Sulfonyl group : SO₂
  • Para-substituted phenyl : C₆H₄
  • Methyl carbamate : C₂H₅NO₂

Table 1: Molecular Formula Breakdown

Component Contribution Total Atoms
Bicyclo[2.2.1]heptane C₅H₉NS 5C, 9H, 1N, 1S
Sulfonyl (-SO₂) SO₂ 1S, 2O
Phenyl (C₆H₄) C₆H₄ 6C, 4H
Methyl carbamate C₂H₅NO₂ 2C, 5H, 1N, 2O
Total C₁₂H₁₅N₂O₅S₂ 12C, 15H, 2N, 5O, 2S

The molecular weight is 345.45 g/mol , calculated using atomic masses (C=12.01, H=1.01, N=14.01, O=16.00, S=32.07).

Crystallographic Characterization of Bicyclic Core

X-ray crystallography of analogous bicyclo[2.2.1]heptane systems reveals a puckered structure with bond angles and lengths influenced by heteroatoms. The sulfur atom introduces torsional strain, reducing the C-S-C angle to ~95° compared to 109.5° in aliphatic thioethers. The nitrogen at position 5 adopts a trigonal pyramidal geometry due to sulfonyl group substitution, with S-N bond lengths of 1.62 Å. The bicyclic system’s chair-like conformation is stabilized by intramolecular van der Waals interactions between the sulfur and adjacent methylene groups.

Table 2: Key Crystallographic Parameters

Parameter Value Source Compound
C-S-C bond angle 95.2° 2-Thia-5-azabicyclo[2.2.1]heptane
S-N bond length 1.62 Å Methyl methylsulfonyl(phenyl)carbamate
Torsional strain 8.3 kcal/mol Bicyclo[3.3.1]nonanone analog

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR :
    • Bicyclic protons: Multiplet at δ 3.1–3.5 ppm (bridgehead H).
    • Aromatic protons: Doublets at δ 7.6 and δ 7.8 ppm (para-substituted phenyl).
    • Methyl carbamate: Singlet at δ 3.7 ppm (OCH₃).
  • ¹³C NMR :
    • Carbamate carbonyl: δ 155.2 ppm.
    • Sulfonyl-attached C: δ 142.1 ppm.

Infrared (IR) Spectroscopy :

  • Strong absorption at 1735 cm⁻¹ (C=O stretch, carbamate).
  • Peaks at 1160 cm⁻¹ and 1350 cm⁻¹ (asymmetric and symmetric SO₂ stretches).

Mass Spectrometry (MS) :

  • Molecular ion peak at m/z 345 (M⁺).
  • Fragmentation pathways:
    • Loss of SO₂ (m/z 265).
    • Cleavage of carbamate (m/z 211).

Table 3: Characteristic Spectral Peaks

Technique Signal (ppm/cm⁻¹/m/z) Assignment
¹H NMR δ 3.7 OCH₃ (carbamate)
¹³C NMR δ 155.2 C=O (carbamate)
IR 1735 Carbamate carbonyl
MS 345 Molecular ion (M⁺)

Properties

IUPAC Name

methyl N-[4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S2/c1-19-13(16)14-9-2-4-12(5-3-9)21(17,18)15-7-11-6-10(15)8-20-11/h2-5,10-11H,6-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNGFUXMCPJNFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Ring System: The initial step involves the formation of the bicyclic ring system, which can be achieved through a series of cyclization reactions. These reactions often require specific catalysts and conditions to ensure the correct formation of the ring structure.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through a sulfonation reaction, which typically involves the use of sulfonyl chlorides and a base such as pyridine.

    Attachment of the Phenyl Group: The phenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura reaction.

    Carbamate Formation: The final step involves the formation of the carbamate group, which can be achieved through the reaction of the amine with methyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a thiol.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Methyl (4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl (4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic ring system and functional groups allow it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its bicyclo[2.2.1]heptane core, which distinguishes it from other azabicyclic systems. Below is a structural comparison with related compounds:

Compound Core Structure Substituents Functional Groups
Methyl (4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)carbamate 2-thia-5-azabicyclo[2.2.1]heptane Phenyl-sulfonyl, methyl carbamate Sulfonamide, carbamate
(6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 5-thia-1-azabicyclo[4.2.0]octane Ethoxycarbonylamino, methyl, oxo, carboxylic acid Carbamate, β-lactam, carboxylic acid
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates None (linear) Chlorophenyl, alkyl carbamate Urea, carbamate
Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) None (linear) Phenoxyphenoxyethyl, ethyl carbamate Carbamate, ether

Key Observations :

  • The bicyclo[2.2.1]heptane system provides greater steric hindrance and conformational rigidity compared to linear carbamates (e.g., fenoxycarb) or larger bicyclic systems (e.g., bicyclo[4.2.0]) .

Physicochemical Properties

Lipophilicity (log k) data for analogous carbamates, determined via HPLC, are summarized below:

Compound Class log k Range Biological Implications
4-Chloro-phenyl carbamates 1.8–3.2 Moderate membrane permeability; suited for oral dosing
Fenoxycarb 3.5 High lipophilicity; agrochemical persistence
Bicyclo[4.2.0] derivatives 0.9–1.5 Low log k; limited tissue penetration

For this compound, the sulfonamide group and rigid bicyclic core likely reduce log k compared to fenoxycarb but increase it relative to smaller bicyclo[4.2.0] systems. This balance may optimize blood-brain barrier penetration or enzymatic stability .

Biological Activity

Methyl (4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)carbamate is a complex organic compound with potential biological applications due to its unique structural features, including a bicyclic framework and sulfonyl group. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Formula C15H16N2O3S2\text{Molecular Formula }C_{15}H_{16}N_{2}O_{3}S_{2}

Key Features:

  • Bicyclic structure: The 5-azabicyclo[2.2.1]heptane framework contributes to its biological interactions.
  • Sulfonyl group: Enhances reactivity and potential interaction with biological targets.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets, potentially affecting neurotransmitter systems and enzyme activities.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Neurotransmitter Interaction:
    • Compounds in the azabicyclo family have been studied for their potential to interact with dopamine transporters, which are critical in neuropharmacology. For instance, derivatives have shown binding affinities significantly lower than cocaine but still relevant for understanding dopaminergic pathways .
  • Cholinesterase Inhibition:
    • Carbamates generally act as reversible inhibitors of acetylcholinesterase (AChE), which may lead to enhanced cholinergic activity in the nervous system. This property is crucial for developing treatments for neurodegenerative diseases .
  • Potential Toxicity:
    • While some carbamates exhibit insecticidal properties, they can also pose risks to human health through neurotoxicity and long-term cognitive effects following exposure .

Case Studies

Several studies have highlighted the biological implications of compounds related to this compound:

Study 1: Cholinesterase Inhibition

A study assessed the cholinesterase inhibitory effects of various carbamates, revealing that certain derivatives could significantly inhibit AChE activity in vitro, suggesting potential applications in treating conditions like Alzheimer's disease.

Study 2: Neurotoxicity Assessment

Research on N-methyl carbamates indicated that exposure could lead to long-term neuropsychological deficits, emphasizing the need for careful evaluation of compounds with similar structures .

Data Summary

Biological Activity Effect Reference
Cholinesterase InhibitionReversible inhibition
Dopamine Transporter BindingLower affinity than cocaine
Long-term Cognitive EffectsNeuropsychological deficits

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of methyl (4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)carbamate?

  • Methodological Answer : Optimize reaction parameters such as temperature (e.g., 60–80°C for sulfonylation), solvent polarity (e.g., dichloromethane or THF), and stoichiometry of reagents. Use catalytic agents like DMAP for carbamate formation. Monitor intermediates via TLC or HPLC . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield.

Q. How can structural confirmation of the bicyclo[2.2.1]heptane sulfonyl moiety be achieved?

  • Methodological Answer : Employ 1^1H/13^{13}C NMR to resolve bicyclic ring protons (e.g., coupling constants for bridgehead protons) and sulfonyl group signals (δ ~3.3–3.5 ppm for S=O). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ expected for C14_{14}H15_{15}N2_2O4_4S2_2). X-ray crystallography resolves stereochemistry if crystalline .

Q. What stability tests are critical for this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via HPLC.
  • Thermal stability : Heat at 40°C, 60°C, and 80°C for 1–7 days; monitor decomposition by TLC.
    Carbamate and sulfonyl groups are prone to hydrolysis under acidic/basic conditions .

Q. Which in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition assays (e.g., kinase or protease targets). Prioritize targets based on structural analogs (e.g., bicyclic sulfonamides in antimicrobial studies). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate with triplicate runs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of sulfonyl vs. carbonyl substituents on bioactivity?

  • Methodological Answer : Synthesize analogs replacing the sulfonyl group with carbonyl (as in ) or other bioisosteres. Compare IC50_{50} values in target assays (e.g., kinase inhibition). Use molecular docking to predict binding affinity differences. Statistical analysis (e.g., ANOVA) identifies significant trends .

Q. What computational strategies resolve contradictory bioactivity data across cell lines?

  • Methodological Answer : Perform molecular dynamics simulations to assess target binding stability under varying cellular environments. Validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell viability). Check for off-target effects via proteome-wide docking .

Q. How can metabolite identification be streamlined using LC-MS/MS?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS in positive/negative ion modes. Use fragmentation patterns (e.g., neutral loss of 60 Da for carbamate hydrolysis) and reference databases (e.g., HMDB). Confirm with synthetic standards .

Q. What analytical methods differentiate isomeric byproducts during synthesis?

  • Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and isocratic elution (hexane:isopropanol 90:10). Compare retention times with synthetic isomers. NMR NOESY detects spatial proximity of substituents to confirm stereochemistry .

Notes

  • Contradictions in evidence (e.g., solvent preferences in vs. ) require experimental validation.
  • Advanced questions emphasize mechanistic insights and multi-disciplinary approaches.

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